molecular formula C8H8BrF2N B13555179 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine CAS No. 1379358-49-2

2-(3-Bromophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13555179
CAS No.: 1379358-49-2
M. Wt: 236.06 g/mol
InChI Key: RPNKVLYXVHFSNO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and an amine group on an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl-substituted ethan-1-amine.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity to enzymes or receptors. The amine group can participate in hydrogen bonding, enhancing the compound’s interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(3-Bromophenyl)-2,2-difluoroethan-1-amine is unique due to the combination of bromine and fluorine atoms on the ethan-1-amine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(3-Bromophenyl)-2,2-difluoroethan-1-amine, often encountered in its hydrochloride form, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C₉H₈BrF₂N
  • Molecular Weight : 272.52 g/mol
  • Functional Groups : Contains a bromophenyl group and a difluoroethane backbone.

These structural attributes contribute to its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound can bind to various receptors or enzymes, leading to alterations in their activity. This mechanism is crucial for understanding its potential therapeutic applications, particularly in cancer treatment and antifungal activity.

Pharmacological Applications

  • Antitumor Activity :
    • Preliminary studies indicate that this compound may exhibit anti-tumor properties by acting as a selective estrogen receptor down-regulator (SERD). It has shown promise against several breast cancer cell lines, including MCF-7 and BT474.
    • A study highlighted that compounds similar to this compound could inhibit uncontrolled cellular proliferation associated with malignancies .
  • Antifungal Activity :
    • Research has demonstrated that derivatives of this compound possess significant antifungal properties against Sclerotinia sclerotiorum. The EC50 values for related compounds were reported as low as 1.51 mg/L, indicating strong inhibitory effects compared to traditional antifungals .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was tested on various breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the down-regulation of estrogen receptors, which are pivotal in the growth of certain breast cancers.

Case Study 2: Antifungal Properties

A comparative study evaluated the antifungal efficacy of various butenolide compounds against Sclerotinia sclerotiorum. The introduction of the difluorinated ethane structure in some derivatives led to enhanced antifungal activity. Scanning electron microscopy (SEM) revealed that treated fungal cells exhibited significant morphological changes, suggesting disruption of cellular integrity .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
2-(3-Chlorophenyl)-2,2-difluoroethan-1-amineC₉H₈ClF₂NLacks bromine; different halogen reactivity
1-(3-Bromophenyl)-2,2-difluoroethan-1-oneC₉H₈BrF₂OContains a carbonyl group instead of an amine
4-Bromo-N,N-diethylbenzenepropaneC₁₄H₁₈BrNLarger structure; more complex substituents

The presence of the bromine atom in this compound enhances its biological activity compared to its analogs by facilitating specific interactions that are not possible with other halogens .

Properties

CAS No.

1379358-49-2

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

2-(3-bromophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H8BrF2N/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4H,5,12H2

InChI Key

RPNKVLYXVHFSNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)(F)F

Origin of Product

United States

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